molecular formula C5H2ClIN4O B12343653 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12343653
M. Wt: 296.45 g/mol
InChI Key: VMNPAXUWPLYUCA-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the iodocyclization of 6-allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines. This reaction is carried out in the presence of iodine and potassium carbonate, leading to the formation of the desired compound

Chemical Reactions Analysis

6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include iodine, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment . The compound has shown significant cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H2ClIN4O

Molecular Weight

296.45 g/mol

IUPAC Name

6-chloro-3-iodo-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h2H,(H,8,9,12)

InChI Key

VMNPAXUWPLYUCA-UHFFFAOYSA-N

Canonical SMILES

C1(C2=C(N=C(NC2=O)Cl)N=N1)I

Origin of Product

United States

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